

# Application Note: Quantification of Fungal Biomass using Ergosterol Analysis by HPLC-UV

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Compound of Interest		
Compound Name:	Ergosterol	
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#### **Abstract**

Ergosterol, a primary sterol found in the cell membranes of fungi, serves as a reliable biomarker for the quantification of fungal biomass in various environmental and industrial samples.[1][2] This application note provides a detailed protocol for the extraction and quantification of ergosterol from fungal biomass using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described methodology is applicable to researchers, scientists, and drug development professionals working with fungal cultures, contaminated materials, or other matrices where fungal biomass estimation is critical. The protocol includes sample preparation, lipid extraction, and subsequent analysis by a validated HPLC-UV method.

#### Introduction

Fungi play a significant role in diverse fields, from industrial fermentation and drug development to environmental decomposition and pathogenesis. Accurate measurement of fungal growth is crucial for process optimization, quality control, and research. Direct measurement of fungal biomass can be challenging due to the filamentous nature of many fungi and their growth within solid or semi-solid substrates.[2] **Ergosterol** (ergosta-5,7,22-trien-3 $\beta$ -ol) is an abundant sterol in most fungi and is largely absent in plants and bacteria, making it an excellent chemical marker for fungal presence.[1][2] The concentration of **ergosterol** is directly proportional to the amount of fungal biomass, allowing for indirect quantification.



High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for **ergosterol** analysis due to its sensitivity, specificity, and cost-effectiveness.[3] This method typically involves the extraction of lipids, including **ergosterol**, from the fungal biomass, followed by chromatographic separation on a C18 column and detection at approximately 282 nm, the wavelength of maximum absorbance for **ergosterol**'s conjugated diene system.

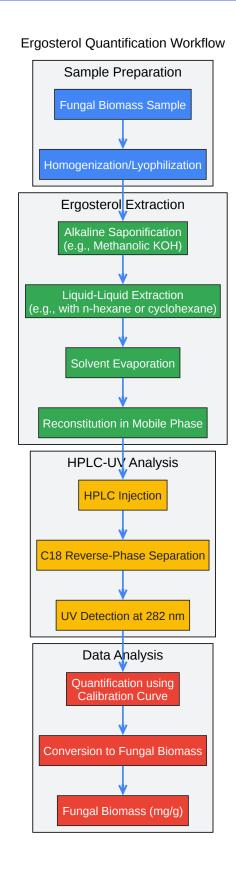
## **Principle of the Method**

The quantification of fungal biomass via **ergosterol** analysis involves three main steps:

- Extraction: Lipids, including free and esterified **ergosterol**, are extracted from the fungal cells. This is often preceded by alkaline hydrolysis (saponification) to release esterified **ergosterol**, ensuring the quantification of total **ergosterol**.
- Chromatographic Separation: The extracted ergosterol is separated from other lipid components using reverse-phase HPLC.
- Detection and Quantification: Ergosterol is detected by its UV absorbance at 282 nm. The
  concentration is determined by comparing the peak area of the sample to a calibration curve
  generated from ergosterol standards. The ergosterol content is then converted to fungal
  biomass using a conversion factor.

# **Experimental Workflow**





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Caption: Workflow for ergosterol quantification.



# **Detailed Protocols Materials and Reagents**

- Ergosterol standard (≥95% purity)
- Methanol (HPLC grade)
- Ethanol (HPLC grade)
- Potassium hydroxide (KOH)
- n-Hexane or Cyclohexane (HPLC grade)
- Isopropanol (HPLC grade)
- Chloroform (HPLC grade)[4]
- Water (Milli-Q or equivalent)
- Fungal biomass samples
- Glass tubes with Teflon-lined screw caps
- Vortex mixer
- Water bath or heating block
- Centrifuge
- Nitrogen evaporator
- · HPLC system with UV detector
- C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 μm)

### **Preparation of Standard Solutions**

• Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of **ergosterol** standard and dissolve it in 10 mL of methanol in a volumetric flask. Store at -20°C in an amber vial.



• Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 0.1 to 100 μg/mL.[3] These will be used to generate the calibration curve.

### Sample Preparation and Ergosterol Extraction

This protocol is adapted from methods involving alkaline saponification, which is a common and robust technique.[4][5]

- Homogenization: Lyophilize or oven-dry the fungal biomass sample to a constant weight.
   Homogenize the dried sample to a fine powder.
- Weighing: Accurately weigh 20-50 mg of the dried, homogenized sample into a glass tube.
- Saponification: Add 2 mL of 10% (w/v) potassium hydroxide in methanol to the sample.[4]
- Incubation: Tightly cap the tubes and incubate in a water bath at 80°C for 30 minutes, with occasional vortexing.[2][4]
- Cooling: Allow the samples to cool to room temperature.
- Extraction: Add 1 mL of Milli-Q water and 3 mL of n-hexane (or cyclohexane) to the tube.[4]
   [6] Vortex vigorously for 3 minutes.
- Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the phases.
- Collection: Carefully transfer the upper organic phase (containing **ergosterol**) to a clean tube.
- Re-extraction: Repeat the extraction (steps 6-8) two more times, pooling the organic phases.
- Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of HPLC-grade methanol or isopropanol.[2]
- Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial.



#### **HPLC-UV** Analysis

- HPLC System: An HPLC system equipped with a UV detector is used for the analysis.
- Chromatographic Conditions:
  - Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μm particle size).[3][7]
  - Mobile Phase: Isocratic elution with 100% methanol is commonly used.[7][8] A mixture of water and methanol (e.g., 2:98) can also be effective.[9]
  - Flow Rate: 1.0 1.5 mL/min.[3][7][9]
  - Column Temperature: 25-40°C.[3][9]
  - Injection Volume: 20 μL.[3][9]
  - Detection Wavelength: 282 nm.[3][10]
- · Analysis Sequence:
  - Inject the working standard solutions to generate a calibration curve.
  - Inject the prepared sample extracts.
  - It is recommended to run a standard periodically to check for retention time shifts and detector response.

# Data Presentation and Analysis Calibration Curve

Plot the peak area of the **ergosterol** standards against their known concentrations ( $\mu$ g/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination ( $R^2$ ). An  $R^2$  value > 0.999 is desirable.[7]

### **Ergosterol Quantification**



The concentration of **ergosterol** in the sample extract ( $C_{extract}$ , in  $\mu g/mL$ ) is calculated using the regression equation from the calibration curve.

The total amount of **ergosterol** in the original sample (Erg\_total, in  $\mu$ g) is then calculated as:

Erg\_total = C\_extract \* V\_reconstitution

Where V reconstitution is the final volume in which the extract was reconstituted (in mL).

The **ergosterol** content per unit mass of the sample (Erg. content, in  $\mu g/g$ ) is calculated as:

Erg\_content = Erg\_total / M\_sample

Where M sample is the initial dry mass of the sample (in g).

### **Conversion to Fungal Biomass**

The **ergosterol** content can be converted to fungal biomass using a conversion factor. A commonly used conversion factor is 5.5 µg of **ergosterol** per mg of fungal dry mass, although this can vary between species and growth conditions.[11]

Fungal Biomass (mg/g) = Erg content / 5.5

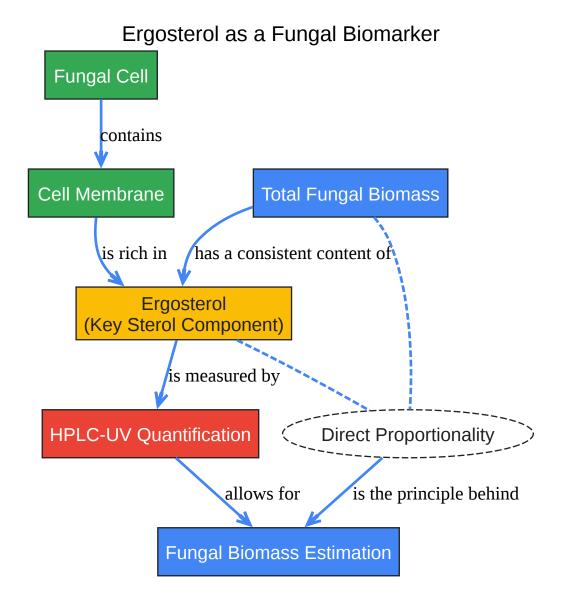
#### **Method Validation Data**

The following table summarizes typical validation parameters for the HPLC-UV quantification of **ergosterol**, compiled from various studies.

Typical Value	Reference
> 0.999	[7][12]
0.03 - 2.69 μg/mL	[3][7][13]
0.095 - 8.06 μg/mL	[3][7][13]
90 - 99%	[3][9]
< 1%	[7][13]
< 1.5%	[7][13]
	> 0.999 0.03 - 2.69 μg/mL 0.095 - 8.06 μg/mL 90 - 99% < 1%



## **Logical Relationship Diagram**



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Caption: Principle of ergosterol as a biomarker.

# **Troubleshooting**



Issue	Possible Cause	Suggested Solution
No or low ergosterol peak	Incomplete extraction	Ensure complete cell lysis; check saponification temperature and time.
Ergosterol degradation	Protect samples from light and heat; analyze samples promptly.[14]	
Low fungal biomass	Increase the starting sample amount.	_
Poor peak shape or resolution	Column contamination	Flush the column with a strong solvent; replace the guard column.
Inappropriate mobile phase	Ensure mobile phase is properly degassed and of high purity.	
Co-eluting compounds	Optimize the mobile phase composition or gradient.	_
Variable retention times	Fluctuation in flow rate or temperature	Check the HPLC pump for leaks; use a column oven for temperature control.
Column degradation	Replace the HPLC column.	
Low recovery	Incomplete phase transfer during extraction	Ensure vigorous mixing and complete separation of phases.
Loss of sample during evaporation	Evaporate under a gentle stream of nitrogen; avoid overheating.	

# Conclusion



The HPLC-UV method described provides a robust and reliable means of quantifying **ergosterol** as a proxy for fungal biomass. Careful adherence to the extraction and analysis protocols is essential for obtaining accurate and reproducible results. This application note serves as a comprehensive guide for researchers and scientists in various fields requiring the estimation of fungal biomass.

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